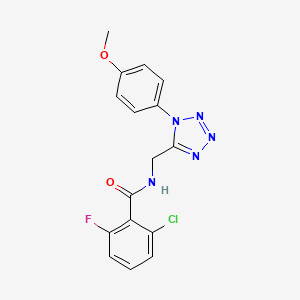

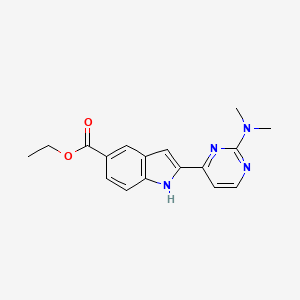

![molecular formula C18H13F3N2OS B2521710 4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide CAS No. 38769-47-0](/img/structure/B2521710.png)

4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide" is a thiazole derivative, which is a class of compounds known for their diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The presence of the trifluoromethyl group and the carboxamide moiety in the compound suggests potential for significant biological activity, as these groups are often associated with increased binding affinity to biological targets and improved pharmacokinetic properties.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the cyclization of thioamides or the reaction of α-haloketones with thioamides. For instance, the synthesis of 2-methyl-4-trifluoromethyl-thiazole-5-carboxamides was achieved by reacting 2-methyl-4-trifluoromethyl-5-thiazole chloride with aniline or amino pyridine derivatives . Similarly, the synthesis of 2-substituted thiazole-5-carboxylates was reported through the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in the presence of thioamides . Although the specific synthesis of "4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide" is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. The crystal structure of related compounds, such as 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, has been determined, which provides insights into the potential geometry and electronic distribution of the thiazole derivatives . The presence of electronegative fluorine atoms in the trifluoromethyl group can influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including nucleophilic substitution, due to the presence of an electrophilic carbon next to the sulfur atom in the thiazole ring. The reactivity of the carboxamide group also allows for further functionalization. For example, the synthesis of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides involved the reaction of a common intermediate with alpha-bromoketones, followed by the formation and purification of amides . These reactions highlight the versatility of thiazole derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their functional groups. The trifluoromethyl group is known to increase the lipophilicity of the molecule, which can affect its solubility and permeability across biological membranes. The carboxamide moiety can engage in hydrogen bonding, which is important for the interaction with biological targets. Spectroscopic properties, such as IR, Raman, and NMR, are essential for characterizing these compounds. For instance, the spectroscopic properties of bis-trifluoromethyl 4-hydroxy-1,3-thiazoline derivatives were described, providing valuable information for the characterization of similar thiazole compounds .

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

The synthesis of thiazole derivatives, including compounds similar to 4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide, is a significant area of research due to their potential biological activities. Kumar et al. (2013) reported an efficient route to synthesize 2-phenyl-5-(het)aryl-4-functionalized thiazoles via chemoselective thionation-cyclization of highly functionalized enamides, which could potentially include structures similar to the target compound (S. V. Kumar, G. Parameshwarappa, & H. Ila, 2013). This method allows for the introduction of various functional groups into the thiazole ring, expanding the chemical diversity and potential applications of these compounds.

Anticancer Activity

Thiazole derivatives, including structures related to 4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide, have been evaluated for their anticancer activities. Cai et al. (2016) synthesized a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives and assessed their anticancer efficacy against various cell lines. Their findings indicate that certain derivatives exhibit significant anticancer potential, highlighting the therapeutic relevance of these compounds (Wen-Xi Cai et al., 2016).

Antimicrobial Activity

Research into the antimicrobial properties of thiazole derivatives is also a notable application. Raval et al. (2012) developed a variety of thiazole-based compounds under microwave irradiation and evaluated their antimicrobial efficacy against different bacterial strains. Some of these compounds demonstrated significant antibacterial and antifungal activities, suggesting the potential of thiazole derivatives, including structures akin to 4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide, in developing new antimicrobial agents (J. Raval, B. N. Naik, & K. R. Desai, 2012).

Direcciones Futuras

Propiedades

IUPAC Name |

4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2OS/c1-11-15(25-17(22-11)12-6-3-2-4-7-12)16(24)23-14-9-5-8-13(10-14)18(19,20)21/h2-10H,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMIRTIZBRGPGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

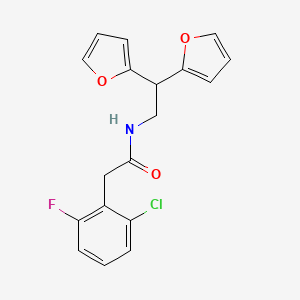

![1-(furan-2-ylmethyl)-4-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2521627.png)

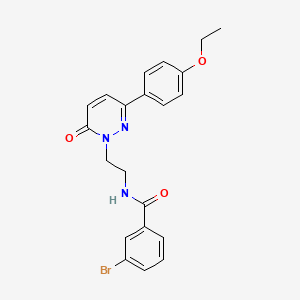

![2-chloro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2521632.png)

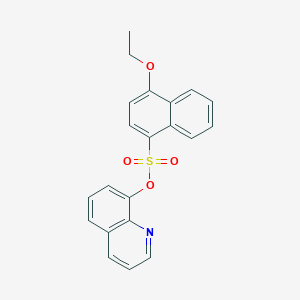

![N-[Cyano-(2-methylphenyl)methyl]-4-(1,2,4-triazol-1-yl)butanamide](/img/structure/B2521633.png)

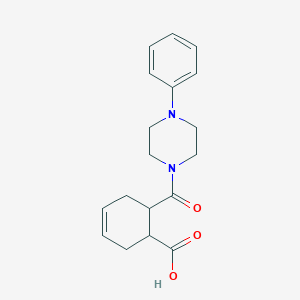

![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B2521636.png)

![2-benzamido-N-(2-methylbenzo[d]thiazol-5-yl)oxazole-4-carboxamide](/img/structure/B2521640.png)

![1-benzyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2521648.png)